Octamethyleneimine
Overview
Description
It is a colorless to light yellow liquid with a boiling point of 188°C and a specific gravity of 0.89 at 20°C . This compound is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octamethyleneimine can be synthesized through the reduction of 2-azacyclononanone using borane-tetrahydrofuran complex in anhydrous tetrahydrofuran under a nitrogen atmosphere . The reaction is typically carried out at low temperatures (around 4°C) to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of suberonitrile. This process is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is performed in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor.
Chemical Reactions Analysis
Types of Reactions: Octamethyleneimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines or amides, depending on the reagents used.
Scientific Research Applications
Octamethyleneimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of pesticides, especially fungicides.
Mechanism of Action
The mechanism of action of octamethyleneimine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Hexamethyleneimine: A six-membered cyclic amine with similar chemical properties.
Heptamethyleneimine: A seven-membered cyclic amine with comparable reactivity.
Nonamethyleneimine: A nine-membered cyclic amine with analogous applications.
Uniqueness: Octamethyleneimine is unique due to its eight-membered ring structure, which provides a balance between ring strain and stability. This makes it particularly useful in various chemical reactions and industrial applications.
Properties
IUPAC Name |
azonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDCQLCSOWVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205179 | |
Record name | Perhydroazonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-71-2 | |
Record name | Octahydro-1H-azonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5661-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhydroazonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhydroazonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perhydroazonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perhydroazonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Perhydroazonine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydroazonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Azacyclononane has the molecular formula C8H17N and a molecular weight of 127.23 g/mol. Specific spectroscopic data, such as NMR and IR, would require further investigation and analysis beyond the scope of these articles.
A: Azacyclononane serves as a versatile building block for synthesizing larger, more complex molecules. For instance, it has been used in the preparation of oxonanes and azonanes through a procedure involving Birch reduction, selective hydrogenation, and oxidation. [, ] Additionally, it acts as a precursor in synthesizing substituted beta-amino ketones and alpha-amino alcohols via the Mannich reaction. []
A: Research indicates that Azacyclononane exhibits conformational flexibility. Electron spin resonance (ESR) studies of nitroxide radicals derived from Azacyclononane reveal a complex alternating line-width effect in their spectra, suggesting conformational effects within the medium-sized ring. [] This flexibility is further supported by crystallographic studies of metal complexes where the ligand adopts strained conformations to accommodate the coordination geometry of the metal ion. []
A: Azacyclononane can act as a ligand, forming complexes with various metal ions. For example, it forms complexes with iron in both its +2 and +3 oxidation states. [] In the case of palladium(II), it coordinates through both nitrogen and sulfur donor atoms, forming a complex with a distorted tetrahedral geometry. [] This complexation behavior is also observed with silver(I) ions, with the stability of the complexes primarily dictated by the number of sulfur donor atoms in the ligand. []
A: Derivatives of Azacyclononane, specifically those with oligo(benzoate) functionalities, have been investigated for their liquid crystal properties. These derivatives can display various mesophases, including nematic, smectic, and even columnar hexagonal phases near room temperature. [] These characteristics make them potentially suitable for applications in areas like displays and sensors.
A: Yes, Azacyclononane plays a crucial role in the synthesis of various natural products, particularly alkaloids. For example, it is a key intermediate in the total synthesis of Lycopodium alkaloids like palhinine A, palhinine D, and their C3-epimers. [, ] It is also crucial in the synthesis of fawcettimine and lycoposerramine-B, highlighting its significance in constructing the azonane framework present in these alkaloids. []
ANone: A variety of analytical methods are employed to characterize and quantify Azacyclononane and its derivatives. These include:
- X-ray crystallography: Used to determine the three-dimensional structure of Azacyclononane derivatives and their metal complexes. [, , , ]
- Electron spin resonance (ESR) spectroscopy: Provides insights into the conformational dynamics of Azacyclononane-derived radicals. []
- Nuclear magnetic resonance (NMR) spectroscopy: Useful for characterizing the structure and studying the interactions of Azacyclononane derivatives with metal ions. []
- High-performance liquid chromatography (HPLC): Employed to separate and quantify Azacyclononane oligomers that migrate from food packaging materials. []
- Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify volatile compounds, including Azacyclononane derivatives, that migrate from packaging materials. []
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